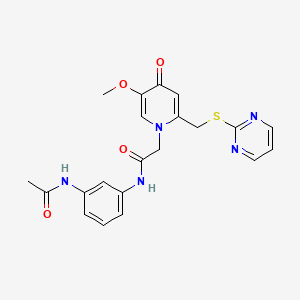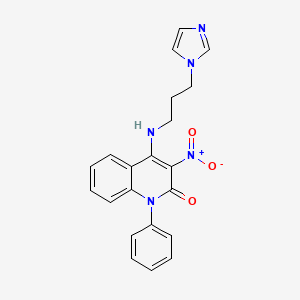
4-((3-(1H-imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((3-(1H-imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that makes it a key component of many important biological compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core quinoline structure, followed by various functional group interconversions and additions. The exact synthetic route would depend on the specific reactivity and compatibility of the different functional groups present .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The imidazole ring is a key structural feature and would likely have significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would be highly dependent on the specific conditions and reagents used. The presence of the imidazole ring, nitro group, and amine group would provide multiple sites for potential reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the nitro group and amine group would likely make it soluble in polar solvents .科学的研究の応用
Immunomodulatory Applications
Imiquimod and its analogues, including compounds with similar structures to the specified chemical, act as immune response modifiers. They are known for their ability to activate the immune system through the localized induction of cytokines such as IFN-α, -β, and several interleukins. While not having inherent antiviral or antiproliferative activity in vitro, their ability to stimulate onsite cytokine production in vivo underlines their potential as topical agents for treating various cutaneous diseases. This has led to their consideration for managing conditions like genital warts, basal cell carcinoma, and psoriasis, highlighting their role in immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001).
Antioxidant Activity
The exploration of nitroimidazole derivatives, including compounds with imidazol-1-yl groups, has revealed their significance in medicinal chemistry, particularly regarding their antioxidant properties. These compounds are part of a broader study on heterocyclic amines and their implications in diseases like cancer. The presence of nitro and imidazole groups in these compounds suggests a potential for modulating oxidative stress and scavenging free radicals, thereby contributing to their antioxidant capabilities and offering a pathway for therapeutic intervention in oxidative stress-related conditions (Li et al., 2018).
Neuroprotective Strategies
The compound's structural features, particularly its nitro and imidazole groups, align with research into neuroprotective strategies against cerebrovascular stroke. The molecular biology of stroke involves complex signaling cascades, where compounds with antioxidant and immunomodulatory properties could play a critical role in mitigating secondary cerebral injury. While the direct application of the specific compound might not be documented in stroke mitigation, its structural analogs provide a foundation for developing neuroprotective agents. These efforts aim to prevent cellular damage post-stroke, emphasizing the need for continued exploration of similar compounds in neuroprotection (Karsy et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-imidazol-1-ylpropylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-21-20(26(28)29)19(23-11-6-13-24-14-12-22-15-24)17-9-4-5-10-18(17)25(21)16-7-2-1-3-8-16/h1-5,7-10,12,14-15,23H,6,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFXTHZDQMKZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2877966.png)
![1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2877967.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2877969.png)
![ethyl 2-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2877972.png)

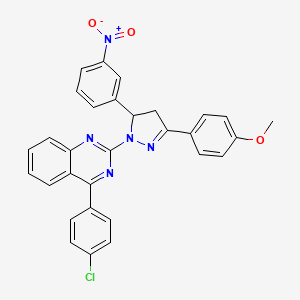

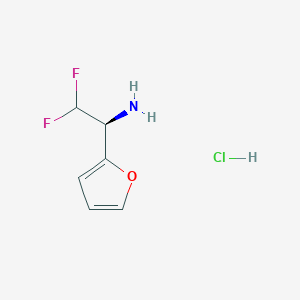
![8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B2877979.png)
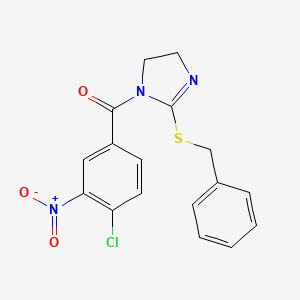

![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isoxazole-4-carboxamide](/img/structure/B2877985.png)
![N-(3-methylbutyl)-5-[1-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2877987.png)
